molecular formula C14H14ClN B1252393 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline CAS No. 5778-71-2

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline

Cat. No.: B1252393
CAS No.: 5778-71-2
M. Wt: 231.72 g/mol
InChI Key: ZTPFUVLIFRJJTI-UHFFFAOYSA-N
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Description

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline, also known as this compound, is a useful research compound. Its molecular formula is C14H14ClN and its molecular weight is 231.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactions

  • The compound 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline, related to cyclohepta[b]quinolines, has been studied for its formation and properties. For example, 6H-cyclohepta[b]quinoxaline is easily converted under basic conditions into an oxidative dimer, which demonstrates its potential for chemical transformations and synthesis (Shindo, Ishikawa, & Nozoe, 1989).

Synthesis and Crystal Structure Analysis

  • Research on similar compounds, such as 8-(2,3-Dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline, provides insights into the synthesis and crystal structure of these compounds. The crystal structure analysis reveals specific conformational characteristics, which is crucial in understanding the chemical behavior and potential applications of these compounds (Wang, Xiang-shan, Li, Qing, Yang, Ke, & Yao, 2009).

Antiproliferative Activity

Synthesis Methodologies

  • High-pressure assisted synthetic approaches have been developed for the synthesis of related compounds like 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine. These novel methodologies offer advantages in terms of atom efficiency, ease of workup, and broad substrate scope, which could be applicable to the synthesis of this compound (Behbehani, Aryan, Dawood, & Ibrahim, 2020).

Potential in Drug Development

Safety and Hazards

Sigma-Aldrich provides safety information for a similar compound, 2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline. It has the hazard statements H315 - H319 - H410, which indicate that it causes skin irritation, eye irritation, and is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline (11CHTQ) is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate .

Mode of Action

11CHTQ interacts with its target, acetylcholinesterase, by binding to it and preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by 11CHTQ is the cholinergic pathway. By inhibiting acetylcholinesterase, 11CHTQ increases the availability of acetylcholine, thereby enhancing the transmission of signals in the cholinergic pathway .

Result of Action

The molecular and cellular effects of 11CHTQ’s action primarily involve enhanced cholinergic transmission due to increased acetylcholine availability . This can lead to various physiological effects, depending on the specific cholinergic pathways involved. For instance, 11CHTQ has been used in the treatment of acute postoperative pain , suggesting its role in modulating pain perception.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 11CHTQ. For example, it can be used as a stabilizer for drugs that are sensitive to light and heat , indicating that its stability and activity may be affected by these factors. Additionally, individual factors such as genetic variations in acetylcholinesterase or other enzymes involved in its metabolism could also influence its efficacy and potential side effects.

Biochemical Analysis

Biochemical Properties

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline plays a significant role in biochemical reactions, particularly in its interaction with acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By binding to acetylcholinesterase, this compound inhibits its activity, leading to an increase in acetylcholine levels. This interaction is crucial for understanding the compound’s potential therapeutic effects, especially in conditions where acetylcholine levels are dysregulated .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase results in prolonged acetylcholine signaling, which can enhance synaptic transmission and improve cognitive functions. Additionally, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, increased acetylcholine levels can activate muscarinic and nicotinic receptors, leading to downstream effects on intracellular signaling cascades and gene transcription .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with acetylcholinesterase. The compound fits into the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition can lead to increased acetylcholine availability in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound may interact with other biomolecules, potentially influencing enzyme activity, receptor function, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on acetylcholine levels and cholinergic signaling, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cognitive functions and improve memory by increasing acetylcholine levels. At higher doses, the compound may exhibit toxic or adverse effects, such as overstimulation of cholinergic receptors, leading to symptoms like muscle twitching, convulsions, or even respiratory distress. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of the compound .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with acetylcholinesterase and other enzymes. The compound’s metabolism may involve phase I and phase II reactions, leading to the formation of metabolites that can be excreted from the body. The effects on metabolic flux and metabolite levels are essential for understanding the compound’s pharmacokinetics and potential interactions with other biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments, such as the cytoplasm or the synaptic cleft, where it exerts its effects. The distribution of the compound within tissues can also affect its overall activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, its localization to the synaptic cleft is essential for its role in inhibiting acetylcholinesterase and enhancing cholinergic signaling. Understanding the factors that influence the compound’s subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPFUVLIFRJJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547000
Record name 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5778-71-2
Record name 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.